tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
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Overview
Description
tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate: is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves the reaction of tert-butyl methyl ketone with tert-butyronitrile. This reaction is catalyzed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and tert-butyl nitrite (TBN) under oxidative conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced under specific conditions to yield various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: DDQ and TBN in the presence of oxygen.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
- Oxidative coupling yields multi-substituted pyrido[2,3-d]pyrimidines.
- Reduction yields various tert-butyl derivatives.
- Substitution reactions yield a wide range of functionalized pyrrolopyrimidines.
Scientific Research Applications
Chemistry: The compound is used as a ligand in various catalytic reactions, including nickel-catalyzed reductive dimerization and methylation reactions .
Biology: In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s derivatives are explored for their therapeutic potential, particularly in the treatment of cancer and other diseases.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: A sterically hindered base used in glycosylation reactions.
4,4’,4’‘-Tri-tert-butyl-2,2’6’,2’'-terpyridine: Used as a ligand in nickel-catalyzed reactions.
2,6-Di-tert-butyl-4-methylpyridine: Used in the synthesis of various organic compounds.
Uniqueness: tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its tert-butyl groups provide steric hindrance, making it a valuable ligand in catalytic processes.
Properties
IUPAC Name |
tert-butyl 2-tert-butyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-14(2,3)12-16-7-10-8-18(9-11(10)17-12)13(19)20-15(4,5)6/h7H,8-9H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRUKVNOWPWHQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C2CN(CC2=N1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856719 |
Source
|
Record name | tert-Butyl 2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330754-01-2 |
Source
|
Record name | tert-Butyl 2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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